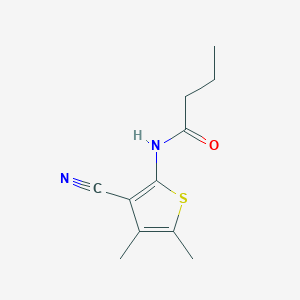![molecular formula C24H31N3O2 B251078 4-tert-butyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251078.png)
4-tert-butyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed to target B-cell malignancies. This compound has shown promising results in preclinical studies, and has the potential to become a valuable tool in the treatment of various types of cancer.
Wirkmechanismus
4-tert-butyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide inhibits BCR signaling by targeting Bruton's tyrosine kinase (BTK), a key component of the BCR signaling pathway. BTK is required for the activation of downstream signaling molecules, including phosphoinositide 3-kinase (PI3K) and AKT, which promote cell survival and proliferation. By inhibiting BTK, this compound blocks these downstream signaling pathways and induces apoptosis in malignant B-cells.
Biochemical and Physiological Effects:
In addition to its effects on BCR signaling, this compound has been shown to inhibit other signaling pathways that are important for the survival and proliferation of cancer cells. These include the NF-κB and JAK/STAT pathways, which are involved in inflammation and immune response. This compound has also been shown to enhance the activity of immune cells, such as natural killer cells, which can help to eliminate cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-tert-butyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. Additionally, this compound has shown efficacy in preclinical models of CLL and NHL, which suggests that it may be effective in treating these diseases in humans. However, one limitation of this compound is that it may not be effective in all patients, as some tumors may develop resistance to BTK inhibitors.
Zukünftige Richtungen
There are several potential future directions for the development of 4-tert-butyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide and other BTK inhibitors. One area of focus is the development of combination therapies, which may enhance the efficacy of BTK inhibitors by targeting other signaling pathways. Another potential direction is the development of biomarkers that can predict response to BTK inhibitors, which could help to identify patients who are most likely to benefit from these therapies. Finally, ongoing clinical trials will provide valuable information on the safety and efficacy of this compound in humans, which will be important for its eventual approval and use in clinical practice.
Synthesemethoden
The synthesis of 4-tert-butyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves several steps, including the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(4-propanoylpiperazin-1-yl)aniline to produce the desired product, which is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). These studies have demonstrated that this compound is a potent inhibitor of B-cell receptor (BCR) signaling, which plays a critical role in the survival and proliferation of malignant B-cells.
Eigenschaften
Molekularformel |
C24H31N3O2 |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
4-tert-butyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C24H31N3O2/c1-5-22(28)27-16-14-26(15-17-27)21-12-10-20(11-13-21)25-23(29)18-6-8-19(9-7-18)24(2,3)4/h6-13H,5,14-17H2,1-4H3,(H,25,29) |
InChI-Schlüssel |
WPEKLMNEILOTFD-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Kanonische SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
![5-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250997.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250998.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251003.png)
![3,5-dichloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251004.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251005.png)


![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B251008.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3,5-diethoxybenzamide](/img/structure/B251009.png)
![2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B251012.png)
![N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B251013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B251015.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B251018.png)
